molecular formula C10H10N2O2 B3383433 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione CAS No. 422318-46-5

7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

Cat. No.: B3383433
CAS No.: 422318-46-5
M. Wt: 190.2 g/mol
InChI Key: JJFCBBTZUGKHOX-UHFFFAOYSA-N
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Description

7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is a heterocyclic compound belonging to the benzodiazepine family. This compound is characterized by a fused benzene and diazepine ring system, with a methyl group at the 7th position. Benzodiazepines are well-known for their diverse pharmacological activities, including anxiolytic, sedative, and anticonvulsant properties.

Mechanism of Action

Target of Action

7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione primarily targets the gamma-aminobutyric acid (GABA) receptors , specifically the GABA(_A) subtype. These receptors are crucial for mediating inhibitory neurotransmission in the central nervous system (CNS). By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a calming effect on neuronal activity .

Mode of Action

The compound acts as a positive allosteric modulator of the GABA(_A) receptors. Upon binding, it increases the receptor’s affinity for GABA, thereby enhancing the frequency of chloride ion channel opening. This results in an increased influx of chloride ions into the neuron, hyperpolarizing the cell membrane, and making it less likely to fire an action potential .

Biochemical Pathways

By modulating GABA(_A) receptors, this compound influences several downstream pathways:

Pharmacokinetics

The pharmacokinetics of this compound involve:

Result of Action

At the molecular level, the compound’s action results in:

Action Environment

Environmental factors can significantly influence the compound’s efficacy and stability:

Understanding these factors is crucial for optimizing the therapeutic use of this compound and ensuring its stability and efficacy in clinical settings.

: Source 1 : Source 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable diketone under acidic conditions to form the diazepine ring. The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form derivatives with altered pharmacological properties.

    Reduction: Reduction reactions can be used to modify the diazepine ring or to reduce any nitro groups present.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the benzene ring or the diazepine ring to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodiazepines.

Scientific Research Applications

7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.

    Biology: The compound is used in studies related to neurotransmitter modulation and receptor binding.

    Medicine: Research into its potential therapeutic effects for conditions such as anxiety, epilepsy, and insomnia is ongoing.

    Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
  • 7-Chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione

Uniqueness

7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione is unique due to its specific substitution pattern, which can influence its pharmacological profile. The presence of the methyl group at the 7th position and the specific arrangement of the diazepine ring contribute to its distinct chemical and biological properties compared to other benzodiazepines.

Properties

IUPAC Name

7-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-2-3-8-7(4-6)10(14)11-5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFCBBTZUGKHOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50400910
Record name 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

422318-46-5
Record name 7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50400910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 2
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 3
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 4
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 5
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
Reactant of Route 6
7-Methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione

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